molecular formula C9H9ClN2O B13967121 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol

Cat. No.: B13967121
M. Wt: 196.63 g/mol
InChI Key: BKKKGGWZCOLKEH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. Subsequent chloromethylation and hydroxylation steps yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often employ multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness

The presence of both chloromethyl and hydroxyl groups provides opportunities for selective modifications and the development of novel derivatives with enhanced properties .

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

[2-(chloromethyl)imidazo[1,2-a]pyridin-6-yl]methanol

InChI

InChI=1S/C9H9ClN2O/c10-3-8-5-12-4-7(6-13)1-2-9(12)11-8/h1-2,4-5,13H,3,6H2

InChI Key

BKKKGGWZCOLKEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1CO)CCl

Origin of Product

United States

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